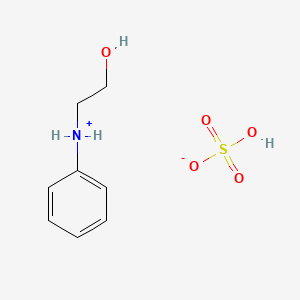
N-(2-Hydroxyethyl)anilinium hydrogen sulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Hydroxyethyl)anilinium hydrogen sulphate: is a chemical compound with the molecular formula C8H13NO5S and a molecular weight of 235.25752 g/mol . It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyethyl)anilinium hydrogen sulphate typically involves the reaction of aniline with ethylene oxide in the presence of a catalyst, followed by the addition of sulfuric acid to form the hydrogen sulphate salt . The reaction conditions often include controlled temperatures and pressures to ensure the desired product yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous processing techniques to optimize efficiency and cost-effectiveness. The use of advanced purification methods, such as crystallization and filtration , ensures the high quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2-Hydroxyethyl)anilinium hydrogen sulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide , and reducing agents such as sodium borohydride or hydrogen gas . Reaction conditions vary depending on the desired product but often involve specific temperatures, pressures, and solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones , while reduction can produce amines .
Scientific Research Applications
N-(2-Hydroxyethyl)anilinium hydrogen sulphate has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which N-(2-Hydroxyethyl)anilinium hydrogen sulphate exerts its effects involves interactions with molecular targets and pathways. The compound can interact with enzymes , receptors , and other biomolecules, leading to various biological effects. The specific pathways involved depend on the context of its application, such as its role in chemical reactions or biological systems .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2-Hydroxyethyl)anilinium hydrogen sulphate include:
Aniline: A precursor in the synthesis of this compound and other related compounds.
Ethylene oxide: Used in the synthesis of various hydroxyethyl derivatives.
Sulfuric acid: A common reagent in the formation of hydrogen sulphate salts.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its ability to participate in a wide range of chemical reactions and its diverse applications in research and industry highlight its significance .
Properties
CAS No. |
93981-09-0 |
|---|---|
Molecular Formula |
C8H13NO5S |
Molecular Weight |
235.26 g/mol |
IUPAC Name |
hydrogen sulfate;2-hydroxyethyl(phenyl)azanium |
InChI |
InChI=1S/C8H11NO.H2O4S/c10-7-6-9-8-4-2-1-3-5-8;1-5(2,3)4/h1-5,9-10H,6-7H2;(H2,1,2,3,4) |
InChI Key |
NNKYSIRIWMMQFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[NH2+]CCO.OS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


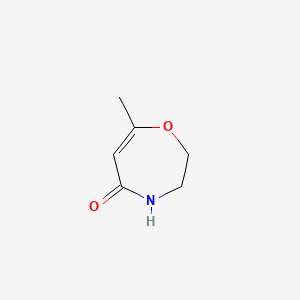
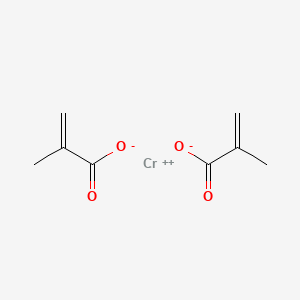
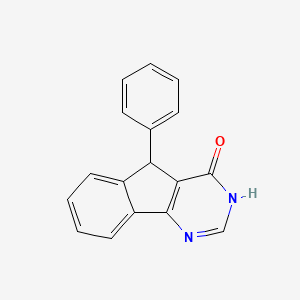
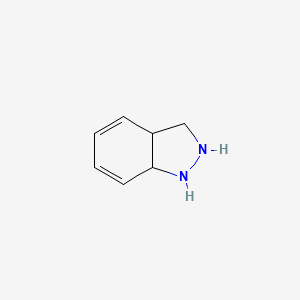
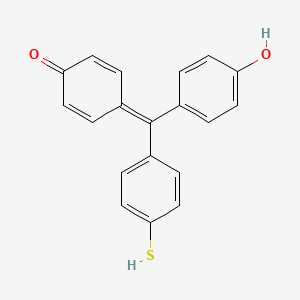
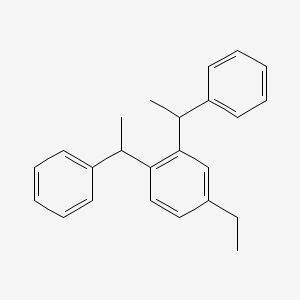

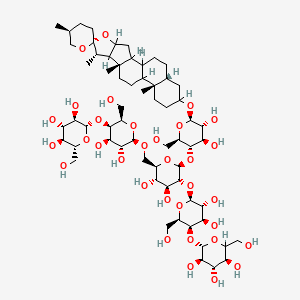

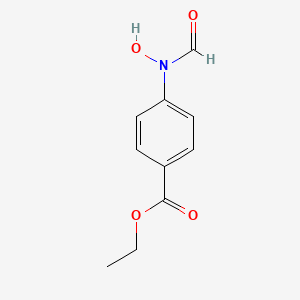
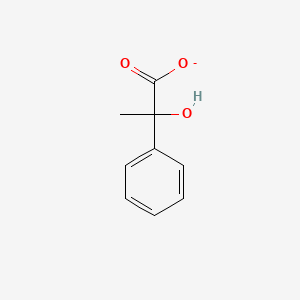
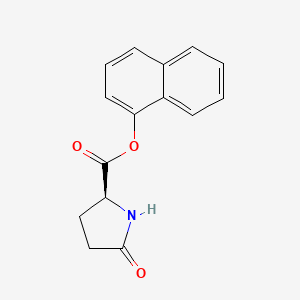
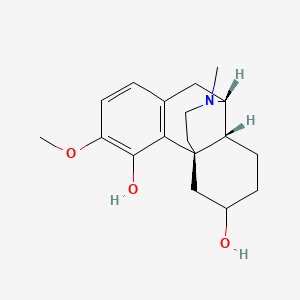
![2,3,9-Trimethoxy-5-methylbenzo[c]phenanthridin-5-ium;chloride](/img/structure/B12648943.png)
